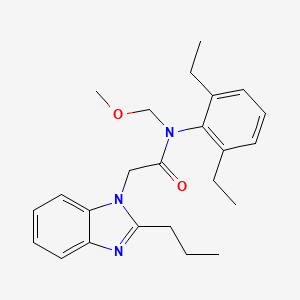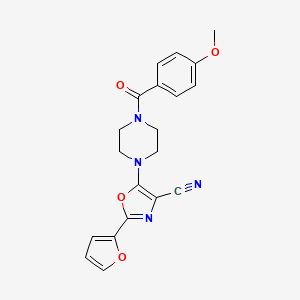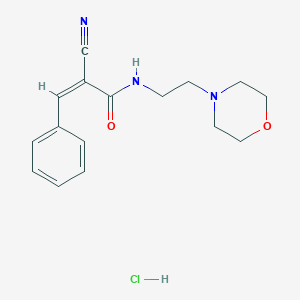![molecular formula C18H15N3O3S2 B2724667 (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 905699-34-5](/img/structure/B2724667.png)
(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]thiazole derivatives are a class of compounds that have been extensively researched for their potential applications in various fields . They are known for their cytotoxic and antibacterial activities .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like 1,3-dipolar cycloaddition . In one example, 6-bromobenzo[d]thiazol-2(3H)-one was reacted with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
These compounds are often part of electron donor–acceptor (D–A) systems based on the benzo[c][1,2,5]thiadiazole (BTZ) motif . They have a rigid planar structure, enabling efficient intermolecular π–π overlap .Chemical Reactions Analysis
The chemical reactions involving these compounds are often related to their potential applications. For example, they have been used in photovoltaics or as fluorescent sensors .Physical And Chemical Properties Analysis
These compounds are known for their high oxidative stability . They also have unique optoelectronic and photophysical properties, which can be systematically modified by varying the donor groups .Scientific Research Applications
Anti-inflammatory and Analgesic Agents
Research has led to the synthesis of novel compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. These compounds have been investigated as cyclooxygenase-1/2 (COX-1/COX-2) inhibitors, providing a foundation for developing new therapeutic agents in managing pain and inflammation (Abu‐Hashem et al., 2020).
Antibacterial Agents
Another study focused on synthesizing novel analogs with promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These findings highlight the potential for developing new antibacterial drugs based on benzothiazole derivatives to combat resistant bacterial strains (Palkar et al., 2017).
Photoreactions and Spectral Studies
Photoreactions of benzimidazole derivatives have been studied to understand their behavior under light exposure, providing insights into their stability and potential applications in photochemical reactions (Mahran et al., 1983).
Anticancer Agents
The synthesis and evaluation of benzothiazole derivatives as anticancer agents have been explored, with some compounds exhibiting promising activity against various cancer cell lines. This research contributes to the ongoing search for more effective cancer treatments (Tiwari et al., 2017).
Environmental Biodegradation
A unique study isolated a bacterial consortium capable of degrading the fungicide thiabendazole, showcasing the potential for microbial remediation of pollutants. This work underscores the importance of understanding microbial interactions with synthetic compounds for environmental management (Perruchon et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c1-21-15-12(23-2)6-7-13(24-3)16(15)26-18(21)20-17(22)10-4-5-11-14(8-10)25-9-19-11/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVFPSLVXUAAOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC4=C(C=C3)N=CS4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Aminomethyl)spiro[3.3]heptan-3-ol;hydrochloride](/img/structure/B2724585.png)
![3-[4-(Dimethylamino)phenyl]-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile](/img/structure/B2724587.png)




![3-Chloro-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2724597.png)


![N-(2-Chlorophenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B2724603.png)
![2-(4-methoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2724604.png)
![8-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2724605.png)
![5-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2724606.png)
